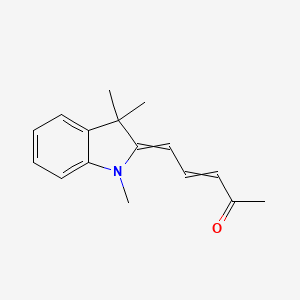
(E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one
Descripción general
Descripción
The compound is a type of organic compound known as an enone, which is characterized by a carbon-carbon double bond (the “ene” part) and a carbonyl group (the “one” part). The “indolin” part of the name suggests the presence of an indoline group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indoline group, possibly through a condensation reaction, and the formation of the enone group, possibly through a dehydration reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of conjugated double bonds, which could give it interesting optical and electronic properties .Chemical Reactions Analysis
As an enone, this compound could undergo a variety of reactions, including nucleophilic addition reactions . The presence of the indoline group could also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of conjugated double bonds could give it a certain degree of stability and could influence its color .Aplicaciones Científicas De Investigación
Another related compound, “4-(3′-triethoxysilylpropylimino)pent-2-en-2-ol” and “4-(3′-triethoxysilylpropylamino)pent-3-en-2-one”, were prepared by reaction of 3-aminopropyltriethoxysilane with acetylacetone . These compounds are organosilicon carbofunctional compounds and can be used to prepare solid, liquid, or resinous products by hydrolytic condensation . Compositions for preparing transparent sol-gel films were also developed .
In addition, conjugate addition reactions are one of the largest and most diverse classes of reactions composed of nucleophilic additions to a carbonyl group . Conjugation of a double bond to a carbonyl group transmits the electrophilic character of the carbonyl carbon to the beta-carbon of the double bond . These conjugated carbonyl are called enones or α, β unsaturated carbonyls . A resonance description of this transmission is shown below .
Propiedades
IUPAC Name |
5-(1,3,3-trimethylindol-2-ylidene)pent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12(18)8-7-11-15-16(2,3)13-9-5-6-10-14(13)17(15)4/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYTZJPJFSCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC=C1C(C2=CC=CC=C2N1C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697665 | |
| Record name | 5-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pent-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one | |
CAS RN |
53704-20-4 | |
| Record name | 5-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pent-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



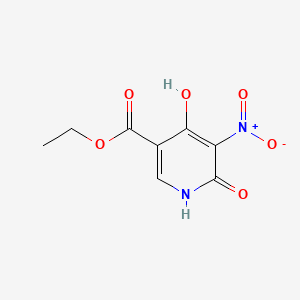
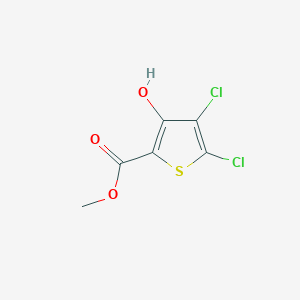
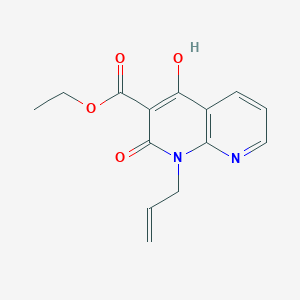
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)
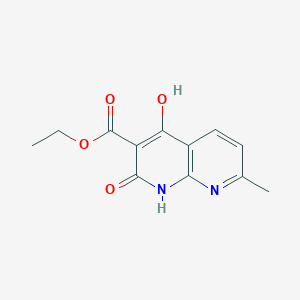
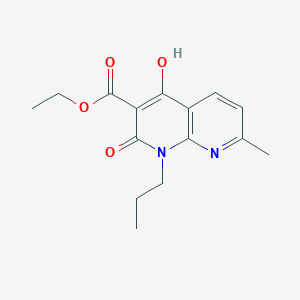
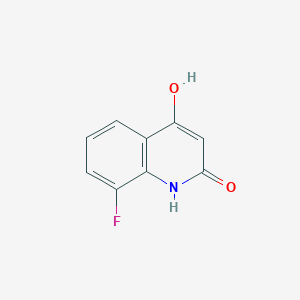
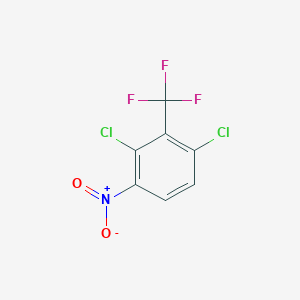
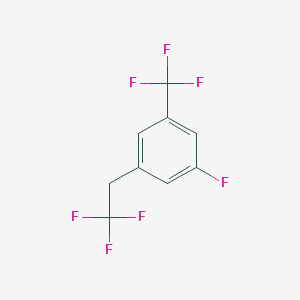
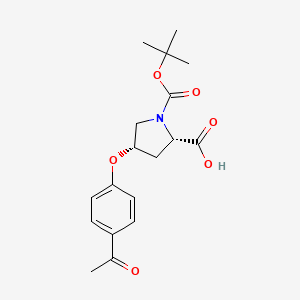
![Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395618.png)
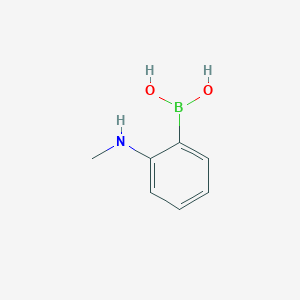
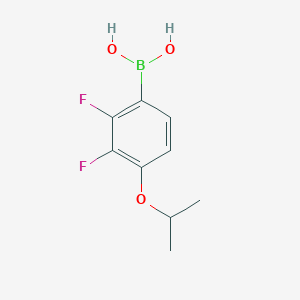
![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B1395622.png)